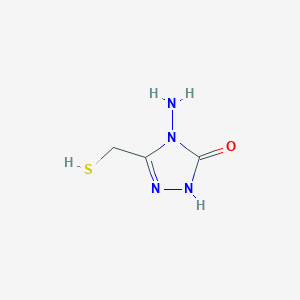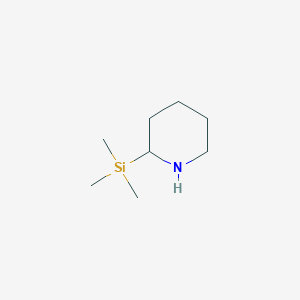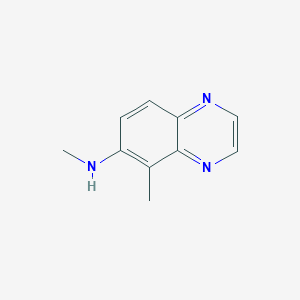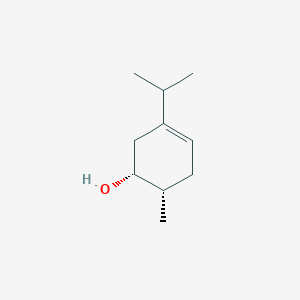
(1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol is a compound that belongs to the class of monoterpenoids. It is a colorless liquid with a characteristic odor and is commonly used in the fragrance and flavor industry. Apart from its industrial applications, this compound has also been studied for its potential therapeutic properties. In
Wirkmechanismus
The mechanism of action of ((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol is not fully understood. However, studies have shown that this compound exerts its therapeutic effects through various mechanisms. For example, ((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol has been found to modulate the activity of enzymes involved in the production of reactive oxygen species (ROS), thereby reducing oxidative stress. This compound has also been shown to inhibit the activity of pro-inflammatory cytokines, leading to a reduction in inflammation.
Biochemische Und Physiologische Effekte
((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol has been found to have several biochemical and physiological effects. Studies have shown that this compound can reduce the levels of ROS in cells, thereby protecting them from oxidative damage. ((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol has also been found to reduce the levels of pro-inflammatory cytokines, leading to a reduction in inflammation. In addition, this compound has been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol in lab experiments is its availability. This compound can be easily synthesized or obtained from natural sources. Another advantage is its low toxicity, which makes it safe for use in experiments. However, one limitation of using ((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol is its volatility, which can make it difficult to handle in experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
Several future directions can be explored in the study of ((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol. One direction is to investigate the potential of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore the use of ((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol in the treatment of diabetes. Further studies can also be conducted to elucidate the mechanism of action of this compound and to identify its molecular targets.
Synthesemethoden
((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol can be synthesized through various methods. One of the most common methods is the isolation of the compound from natural sources such as plants and fruits. For example, this compound can be extracted from the leaves of Eucalyptus globulus, or from the fruit peel of Citrus reticulata. Another method of synthesis involves the use of chemical reagents. For instance, ((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol can be synthesized from the reaction of geraniol with acetic anhydride in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol has been studied for its potential therapeutic properties. Research has shown that this compound exhibits antioxidant, anti-inflammatory, and anti-cancer properties. Several studies have also demonstrated the potential of ((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol in the treatment of various diseases such as Alzheimer's, Parkinson's, and diabetes.
Eigenschaften
CAS-Nummer |
162238-86-0 |
|---|---|
Produktname |
(1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol |
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
(1R,6S)-6-methyl-3-propan-2-ylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h5,7-8,10-11H,4,6H2,1-3H3/t8-,10+/m0/s1 |
InChI-Schlüssel |
FENIGYLSLCMSGV-WCBMZHEXSA-N |
Isomerische SMILES |
C[C@H]1CC=C(C[C@H]1O)C(C)C |
SMILES |
CC1CC=C(CC1O)C(C)C |
Kanonische SMILES |
CC1CC=C(CC1O)C(C)C |
Synonyme |
3-Cyclohexen-1-ol,6-methyl-3-(1-methylethyl)-,(1R-cis)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B69599.png)

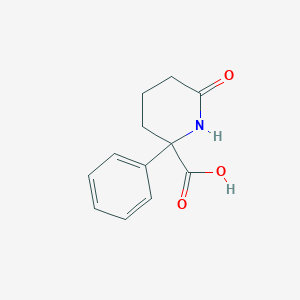
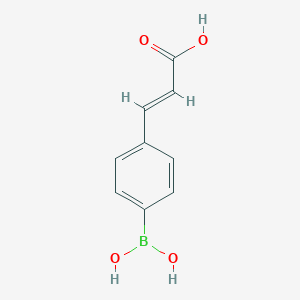
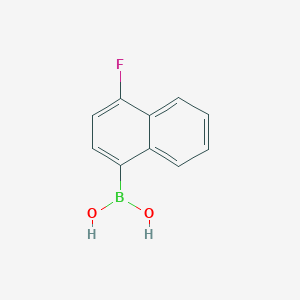
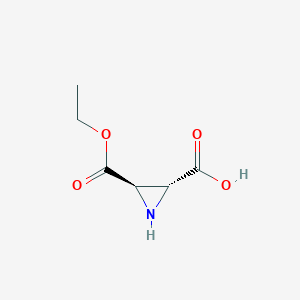
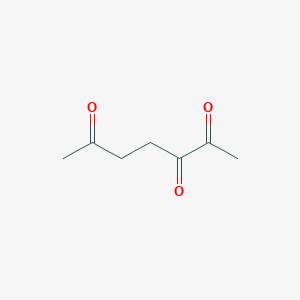
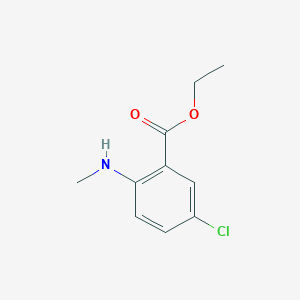
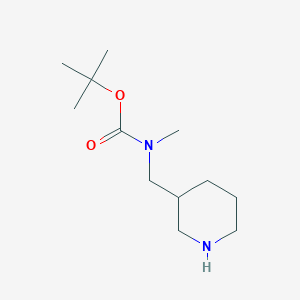
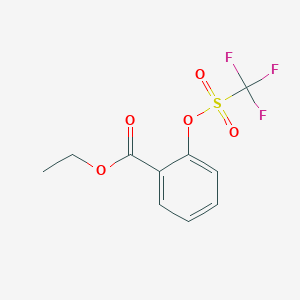
![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride](/img/structure/B69628.png)
